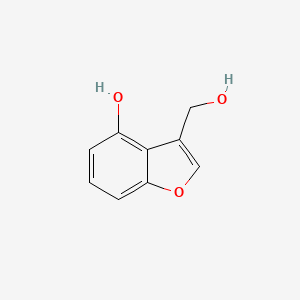

3-(Hydroxymethyl)benzofuran-4-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

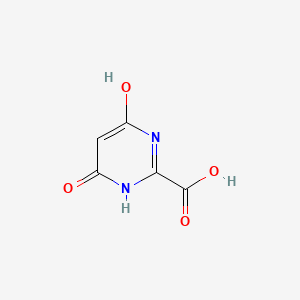

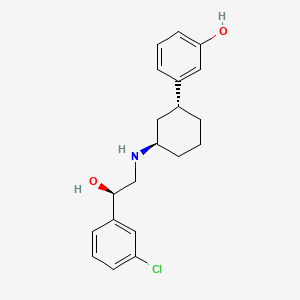

3-(Hydroxymethyl)benzofuran-4-ol, also known as 3-(hydroxymethyl)-1-benzofuran-4-ol, 3-(hydroxymethyl)-4-benzofuranol, and 3-Methylolbenzofuran-4-ol, is a compound with the molecular formula C9H8O3 .

Synthesis Analysis

Benzofuran derivatives, including 3-(Hydroxymethyl)benzofuran-4-ol, can be synthesized from their corresponding substituted 1-allyl-2-allyloxybenzenes using ruthenium-catalyzed C - and O -allyl isomerization followed by ring-closing metathesis . Another method involves the cyclization of ortho -hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans mediated by hypervalent iodine reagents .Molecular Structure Analysis

The molecular structure of 3-(Hydroxymethyl)benzofuran-4-ol is characterized by a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis

Benzofuran compounds, including 3-(Hydroxymethyl)benzofuran-4-ol, have been the subject of various chemical reactions. For instance, a nickel-catalyzed intramolecular nucleophilic addition reaction of aryl halides to aryl ketones provides benzofuran derivatives in moderate yields .Wissenschaftliche Forschungsanwendungen

Antiproliferative Activity: A study by Ma et al. (2017) on neolignans from Daphniphyllum macropodum Miq., including a compound similar to 3-(Hydroxymethyl)benzofuran-4-ol, revealed significant antiproliferative activity against human NSCLC A549 and H460 cell lines, suggesting potential applications in cancer treatment (Ma et al., 2017).

β-Amyloid Aggregation Inhibition: Choi et al. (2004) synthesized a series of benzofurans, closely related to 3-(Hydroxymethyl)benzofuran-4-ol, with applications as β-amyloid aggregation inhibitors. This points to their potential use in treating Alzheimer's disease (Choi et al., 2004).

Antimicrobial and Antioxidant Properties: Rangaswamy et al. (2017) found that benzofuran compounds exhibit significant antimicrobial and antioxidant activities. This suggests their potential use in developing new antimicrobial and antioxidant agents (Rangaswamy et al., 2017).

ERβ Selective Ligands: Collini et al. (2004) discovered that benzofuran compounds could act as potent and selective ligands for ERβ, a receptor involved in various physiological processes, indicating potential therapeutic applications in hormone-related conditions (Collini et al., 2004).

Optoelectronic Applications: Chen et al. (2013) explored benzofuran-fused phosphole derivatives, demonstrating their potential in optoelectronic applications like OLEDs, which could be relevant for the development of new electronic materials (Chen et al., 2013).

Synthesis of Functionalized Benzofuran Derivatives: Ionita et al. (2010) described a palladium-catalyzed method for synthesizing 3-arylbenzofuran derivatives, highlighting the versatility of benzofuran compounds in organic synthesis (Ionita et al., 2010).

Wirkmechanismus

Zukünftige Richtungen

Benzofuran derivatives, including 3-(Hydroxymethyl)benzofuran-4-ol, have attracted considerable attention in the fields of drug invention and development due to their wide range of biological and pharmacological applications . Future research in this area could focus on developing new therapeutic agents to address resistance to antibiotics and exploring the full therapeutic potential of benzofuran-based compounds .

Eigenschaften

IUPAC Name |

3-(hydroxymethyl)-1-benzofuran-4-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c10-4-6-5-12-8-3-1-2-7(11)9(6)8/h1-3,5,10-11H,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXAAVGXQYPBHCL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)OC=C2CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![alpha-Hydroxy-alpha-3-thienyl-2-thiopheneacetic Acid 9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl Ester](/img/structure/B585569.png)